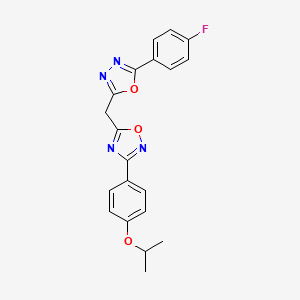

5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Description

5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a bis-oxadiazole derivative characterized by two distinct aromatic substituents: a 4-fluorophenyl group linked to a 1,3,4-oxadiazole ring and a 4-isopropoxyphenyl group attached to a 1,2,4-oxadiazole core. The molecule’s structure combines electron-withdrawing (fluorine) and electron-donating (isopropoxy) groups, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3/c1-12(2)26-16-9-5-13(6-10-16)19-22-17(28-25-19)11-18-23-24-20(27-18)14-3-7-15(21)8-4-14/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMUJYSQOXMNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure

The compound features two oxadiazole rings and various substituents that enhance its biological activity. The presence of the 4-fluorophenyl and 4-isopropoxyphenyl groups contributes to its unique properties.

Biological Activity Overview

-

Anticancer Activity

- Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various biological pathways. The specific mechanisms include:

-

Antimicrobial Activity

- The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have demonstrated efficacy against:

- Bacterial Infections: Compounds containing the oxadiazole ring have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Fungal Infections: Antifungal activity has also been reported, indicating potential use in treating infections caused by fungi .

- The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have demonstrated efficacy against:

-

Other Biological Activities

- Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been explored for:

The biological activity of 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole can be attributed to its structural features:

- The oxadiazole rings facilitate interactions with various biomolecules.

- The fluorophenyl group enhances lipophilicity, improving membrane permeability and bioavailability.

Case Studies

-

Anticancer Studies

- A study highlighted the synthesis of several 1,3,4-oxadiazole derivatives and their evaluation against different cancer cell lines. The results indicated that modifications at the 5-position significantly affected cytotoxicity .

- Another research focused on hybridizing oxadiazoles with other anticancer agents to enhance their efficacy against resistant cancer types .

- Antimicrobial Efficacy

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Anticancer | Various cancer cell lines | Enzyme inhibition (e.g., HDAC) |

| Antimicrobial | Staphylococcus aureus, E. coli, fungi | Disruption of cell wall synthesis |

| Anti-inflammatory | Inflammatory pathways | Modulation of cytokine production |

| Antioxidant | Free radicals | Scavenging action |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound in focus has shown promising results in several preclinical studies:

- Mechanism of Action : Oxadiazole derivatives often target specific enzymes involved in cancer cell proliferation and survival. For instance, some studies report that these compounds can inhibit thymidine phosphorylase, an enzyme overexpressed in many tumors .

-

Case Studies :

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than those of established chemotherapeutics like cisplatin .

- Another research effort synthesized novel oxadiazoles and tested them against leukemia and breast cancer cell lines, revealing compounds with high potency and selectivity .

Antimicrobial Properties

In addition to anticancer activity, oxadiazole derivatives have shown antimicrobial effects:

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Research Findings : Some studies indicate that oxadiazoles have effective antibacterial properties against multi-drug resistant strains, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area of interest:

- Biological Activity : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

- Experimental Evidence : Research has shown that certain oxadiazole derivatives can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of oxadiazole derivatives is crucial for developing more effective compounds:

- Synthesis Techniques : Various synthetic routes have been explored to create substituted oxadiazoles with improved biological activity. For example, the introduction of different substituents on the phenyl rings can significantly affect their potency and selectivity .

- SAR Studies : Comprehensive SAR analyses have identified key structural features that enhance anticancer and antimicrobial activities. These studies guide the design of new derivatives with optimized profiles for specific therapeutic applications.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) from and exhibit isostructural triclinic crystal systems (space group P̄1) with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. F), their molecular conformations remain similar, with planar backbones and perpendicularly oriented fluorophenyl groups.

Table 1: Crystallographic Comparison of Halogen-Substituted Oxadiazoles

Alkoxy-Substituted Analogues

The target compound’s 4-isopropoxyphenyl group contrasts with simpler alkoxy substituents like methoxy (e.g., 5-(4-bromophenoxy)methyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole in ).

Heterocyclic Variations

Thiadiazole vs. Oxadiazole Derivatives

Replacing oxygen with sulfur in the heterocycle (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine in ) introduces differences in polarity and hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced thermal stability and distinct biological activity profiles, such as insecticidal properties, compared to oxadiazoles .

Table 2: Heterocycle Comparison

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent, and suggest that fluorophenyl and trifluoromethyl groups enhance antimicrobial and antifungal activities in related oxadiazoles. For instance, 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-triazole-3-one demonstrates notable antimicrobial effects .

Q & A

Q. What are the recommended synthetic routes for preparing 5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : React 4-fluorobenzohydrazide with cyanogen bromide to form the 1,3,4-oxadiazole ring.

Methylation : Introduce the methyl group using methyl iodide under basic conditions.

Coupling : Attach the 4-isopropoxyphenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Key characterization steps include NMR (¹H/¹³C) to confirm regiochemistry and HPLC to assess purity (>95%). Cyclization efficiency depends on reaction time and temperature, as seen in analogous oxadiazole syntheses .

Table 1 : Example Reaction Conditions for Oxadiazole Formation

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | BrCN, EtOH | 80 | 6 | 72 |

| Methylation | CH₃I, K₂CO₃ | RT | 12 | 85 |

Q. How can the structural configuration of this compound be validated?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related fluorophenyl-oxadiazoles . Key parameters include bond lengths (e.g., C–N in oxadiazole rings ~1.30 Å) and torsion angles to confirm spatial arrangement. For labs lacking crystallography, compare experimental IR and NMR data with computational predictions (DFT/B3LYP/6-31G**) .

Table 2 : Crystallographic Data for Analogous Compounds

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 9.3158, 10.8176, 18.9449 |

| β (°) | 100.571 |

| V (ų) | 1876.76 |

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from:

- Purity : Validate compound purity via LC-MS and elemental analysis.

- Stereochemical Effects : Test enantiomers (if applicable) using chiral HPLC.

- Assay Conditions : Standardize protocols (e.g., MIC values vary with bacterial strain and growth medium). For example, highlights how substituent positioning alters activity by 2–3 log units in similar oxadiazoles .

Q. How can computational modeling predict the biological target of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB) using the compound’s optimized geometry (from Gaussian 16). Focus on targets like bacterial enoyl-ACP reductase (PDB: 1C14) or fungal CYP51, as oxadiazoles often inhibit these enzymes. Validate predictions with in vitro enzyme inhibition assays .

Q. What structural modifications enhance this compound’s metabolic stability?

- Methodological Answer : Replace the isopropoxy group with bulkier substituents (e.g., tert-butoxy) to reduce CYP450-mediated oxidation. shows that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve half-life in microsomal assays .

Data Analysis & Optimization

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Conduct Hansen solubility parameter analysis. The compound’s dual oxadiazole rings confer polarity, but the fluorophenyl/isopropoxy groups introduce hydrophobicity. Use COSMO-RS simulations to predict solubility trends. Experimentally, measure logP values (e.g., ~3.2 via shake-flask method) to guide formulation .

Q. What experimental controls are critical for reproducibility in SAR studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.